molecular formula C16H20F3NO2 B12842740 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine CAS No. 69552-08-5

1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine

Cat. No.: B12842740
CAS No.: 69552-08-5
M. Wt: 315.33 g/mol
InChI Key: DYCDGMTWTAGFEY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is a chemical compound with the molecular formula C16H20F3NO2 and a molecular weight of 315336 It is known for its unique structural features, which include a pyrrolidine ring substituted with dimethyl groups and a trifluoromethyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide.

    Esterification: The final step involves esterification to form the propionate ester, typically using propionic acid and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidine
  • 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol
  • 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-yl acetate

Uniqueness

1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is unique due to the presence of the propionate ester group, which can influence its solubility, stability, and reactivity compared to similar compounds

Properties

CAS No.

69552-08-5

Molecular Formula

C16H20F3NO2

Molecular Weight

315.33 g/mol

IUPAC Name

[1,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl] propanoate

InChI

InChI=1S/C16H20F3NO2/c1-4-14(21)22-15(8-9-20(3)11(15)2)12-6-5-7-13(10-12)16(17,18)19/h5-7,10-11H,4,8-9H2,1-3H3

InChI Key

DYCDGMTWTAGFEY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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